molecular formula C11H12F3NO3 B8028707 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B8028707
M. Wt: 263.21 g/mol
InChI Key: CMZCPVDVWDKTCS-UHFFFAOYSA-N
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Description

1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a methylpropoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-4-(trifluoromethyl)benzene and 2-methylpropyl alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the alcohol, forming an alkoxide ion. This ion then reacts with the benzene derivative in a nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under specific conditions.

    Hydrolysis: The methylpropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Scientific Research Applications

1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers with unique properties, and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application:

    Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

    Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:

    2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene: This is a positional isomer with similar properties but different reactivity due to the position of the substituents.

    4-(Trifluoromethyl)nitrobenzene: This compound lacks the methylpropoxy group, resulting in different chemical and physical properties.

    2-Nitro-4-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the methylpropoxy group, affecting its solubility and reactivity.

Properties

IUPAC Name

1-(2-methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7(2)6-18-10-4-3-8(11(12,13)14)5-9(10)15(16)17/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCPVDVWDKTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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